molecular formula C40H26N4O6 B14756282 4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid

4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid

Cat. No.: B14756282
M. Wt: 658.7 g/mol
InChI Key: IHNBNOQYIVYYJS-UHFFFAOYSA-N
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Description

4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes multiple carboxyphenyl groups and a corrin ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid typically involves the following steps:

Industrial Production Methods

This may include the use of microwave-mediated metallation with metal salts such as Fe(III), Cu(II), and Zn(II) to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxyphenyl groups.

    Reduction: Reduction reactions can occur at the corrin ring system.

    Substitution: Substitution reactions are common, especially involving the carboxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid involves its ability to coordinate with metal ions and participate in redox reactions. The carboxylate groups facilitate coordination with metal ions, while the corrin ring system allows for electron transfer processes . These properties make it an effective photosensitizer and catalyst in various chemical and biological processes.

Properties

Molecular Formula

C40H26N4O6

Molecular Weight

658.7 g/mol

IUPAC Name

4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid

InChI

InChI=1S/C40H26N4O6/c45-38(46)24-7-1-21(2-8-24)35-29-15-13-27(41-29)28-14-16-30(42-28)36(22-3-9-25(10-4-22)39(47)48)32-18-20-34(44-32)37(33-19-17-31(35)43-33)23-5-11-26(12-6-23)40(49)50/h1-20,41-43H,(H,45,46)(H,47,48)(H,49,50)

InChI Key

IHNBNOQYIVYYJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)N4)N3)C(=O)O

Origin of Product

United States

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